![molecular formula C19H20ClN3O3S2 B2878601 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 893790-08-4](/img/structure/B2878601.png)

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

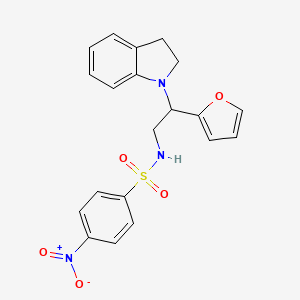

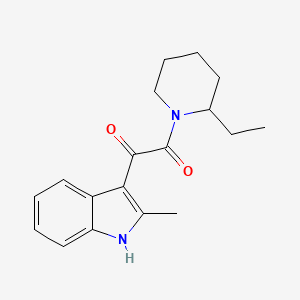

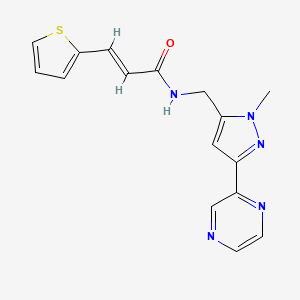

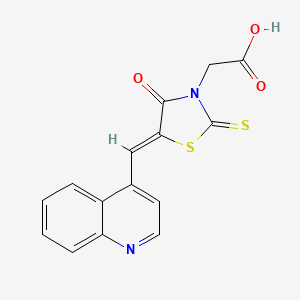

This compound is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds have been studied as inhibitors of MRGX2, a protein involved in various physiological processes .

Synthesis Analysis

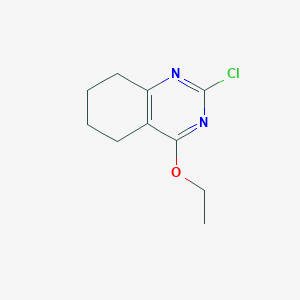

While the specific synthesis for this compound isn’t available, similar compounds are typically synthesized through a series of reactions involving the corresponding amines, thiols, and other reagents .Molecular Structure Analysis

The compound contains a 4H-benzo[e][1,2,4]thiadiazine ring, which is a type of heterocyclic compound. This ring structure is likely to influence the compound’s chemical properties and biological activity .Aplicaciones Científicas De Investigación

MRGX2 Inhibition for Pain Management

This compound is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and has been identified as a potential MRGX2 inhibitor . MRGX2 is a G-protein coupled receptor involved in pain perception. Inhibitors of MRGX2 can be used to treat diseases, disorders, or conditions associated with pain. The compound’s role in this application could be pivotal in developing new analgesics that target MRGX2-mediated pathways.

Coordination Polymer Synthesis

The structural motif of the compound allows it to act as a ligand in the formation of coordination polymers . These polymers have diverse applications, including catalysis, gas storage, and separation technologies. The compound’s ability to form stable complexes with metals can be exploited to synthesize novel materials with unique properties.

Antifungal Applications

Compounds with a benzothiadiazine core have shown substantial antifungal activity . The specific compound could be synthesized and tested against various phytopathogenic fungi. Its efficacy in this field could lead to the development of new fungicides that help protect crops and increase agricultural productivity.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as 3,4-dihydro-2h-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, have been shown to exhibit substantial antifungal activities against various phytopathogenic fungi . Therefore, it’s plausible that this compound might also target similar organisms.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antifungal activity of similar compounds, it can be hypothesized that it might interfere with the normal functioning of the fungi, leading to their death .

Biochemical Pathways

Considering the antifungal activity of similar compounds, it’s likely that it disrupts essential biochemical pathways in fungi, leading to their death .

Result of Action

Based on the antifungal activity of similar compounds, it can be hypothesized that it leads to the death of fungi, thereby preventing their growth and spread .

Propiedades

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDRKMAXULRAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)

![2-[(4-chlorophenyl)methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2878527.png)

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)

![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)

![N-(2-furylmethyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2878538.png)